1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine
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Overview
Description
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group, an ethoxy group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine
- 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine
- 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
Uniqueness
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a sulfonyl group. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-20-14-9-11(2)13(16)10-15(14)21(18,19)17-8-6-5-7-12(17)3/h9-10,12H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPVCAXJYNXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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